molecular formula C9H14N2O3S2 B14896284 3-ethyl-N-(2-sulfamoylethyl)thiophene-2-carboxamide

3-ethyl-N-(2-sulfamoylethyl)thiophene-2-carboxamide

Cat. No.: B14896284
M. Wt: 262.4 g/mol
InChI Key: OQXKNDKRVLJXQF-UHFFFAOYSA-N
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Description

3-Ethyl-N-(2-sulfamoylethyl)thiophene-2-carboxamide is a synthetic thiophene-2-carboxamide derivative characterized by a 3-ethyl-substituted thiophene core and a sulfamoyl ethyl group on the amide nitrogen. The sulfamoyl moiety in this compound may enhance solubility and target binding, while the ethyl group modulates steric and electronic properties .

Properties

Molecular Formula

C9H14N2O3S2

Molecular Weight

262.4 g/mol

IUPAC Name

3-ethyl-N-(2-sulfamoylethyl)thiophene-2-carboxamide

InChI

InChI=1S/C9H14N2O3S2/c1-2-7-3-5-15-8(7)9(12)11-4-6-16(10,13)14/h3,5H,2,4,6H2,1H3,(H,11,12)(H2,10,13,14)

InChI Key

OQXKNDKRVLJXQF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC=C1)C(=O)NCCS(=O)(=O)N

Origin of Product

United States

Chemical Reactions Analysis

3-ethyl-N-(2-sulfamoylethyl)thiophene-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phosphorus pentasulfide (P4S10) for sulfurization and thioglycolic acid derivatives for condensation reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-ethyl-N-(2-sulfamoylethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to modulate various biological pathways, including those involved in inflammation and cancer . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Thiophene-2-Carboxamide Derivatives with Antimicrobial Activity

Key Compound : Thiophene-2-carboxamide (7n) (MIC = 2.5 μg mL⁻¹ against Mtb H37Ra) .

  • Structural Comparison : Unlike 7n, which lacks substituents on the thiophene ring, the target compound features a 3-ethyl group and a sulfamoylethyl side chain.
  • Activity Insights : Bulky substituents (e.g., cyclohexyl, 4-t-butyl) reduce activity, suggesting the ethyl group in the target compound balances steric hindrance and binding efficiency. Halogenation (e.g., Cl, CF₃) at the phenyl ring in analogs like 7h–7j enhances activity, but sulfamoyl groups may offer distinct hydrogen-bonding interactions .

Table 1: Antimicrobial Activity of Thiophene Carboxamides

Compound Substituents MIC (μg mL⁻¹) Reference
Thiophene-2-carboxamide (7n) None 2.5
7h (2-Cl-phenyl) 2-Chlorophenyl 1.25
Target Compound 3-Ethyl, N-(2-sulfamoylethyl) Pending data

Benzo[b]Thiophene-2-Carboxamide Derivatives

Key Compound : (R)-7-Chloro-N-(quinuclidin-3-yl)benzo[b]thiophene-2-carboxamide hydrochloride (Encenicline analog) .

  • In contrast, the target compound’s simpler thiophene scaffold may improve metabolic stability.
  • Functional Insights : The sulfamoyl group in the target compound could mimic the quinuclidine amine’s role in encenicline, facilitating interactions with cholinergic receptors or enzymes .

Rivaroxaban and Enantiomeric Analogs

Key Compound : Rivaroxaban (Factor Xa inhibitor) .

  • Structural Comparison: Rivaroxaban includes a morpholinone and oxazolidinone moiety, whereas the target compound’s sulfamoyl group may target different enzymes (e.g., carbonic anhydrases).
  • Stereochemical Impact : The (S)-enantiomer of rivaroxaban is 200-fold more active than the (R)-form, highlighting the importance of stereochemistry. The target compound’s lack of chiral centers simplifies synthesis but may limit selectivity .

Tetrazole-Phosphorus Hybrids

Key Compounds: 3-(5-(2-Oxido)-phenoxy-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides (9a–g) .

  • Structural Comparison : These hybrids integrate tetrazole and phosphorus groups, enhancing antimicrobial activity. The target compound’s sulfamoyl group may offer similar hydrogen-bonding capacity but lacks the phosphorus-mediated hydrolysis resistance.
  • Synthetic Routes: Both classes use condensation reactions (e.g., 2-cyanoacetamide with dithiane diol), suggesting scalable synthesis for the target compound .

Structural and Crystallographic Insights

Key Compound : N-(2-Nitrophenyl)thiophene-2-carboxamide .

  • Dihedral Angles : The nitro-phenyl analog exhibits dihedral angles of 13.53°–16.07° between aromatic rings, influencing packing and intermolecular interactions. The target compound’s ethyl and sulfamoyl groups may alter these angles, affecting solubility and crystal morphology.

Table 2: Key SAR Trends

Substituent Position Functional Group Impact on Activity Reference
C3 (Thiophene) Ethyl Balances lipophilicity
N-Side chain Sulfamoylethyl Enhances H-bonding
Phenyl Ring (Analogs) Halogens (Cl, CF₃) Variable activity

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